molecular formula C19H26N2O2S2 B4283194 1-[4-(TERT-BUTYL)BENZYL]-4-(2-THIENYLSULFONYL)PIPERAZINE

1-[4-(TERT-BUTYL)BENZYL]-4-(2-THIENYLSULFONYL)PIPERAZINE

Cat. No.: B4283194
M. Wt: 378.6 g/mol
InChI Key: MDBSPUITLTXXRM-UHFFFAOYSA-N
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Description

1-[4-(TERT-BUTYL)BENZYL]-4-(2-THIENYLSULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a tert-butylbenzyl group and a thienylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(TERT-BUTYL)BENZYL]-4-(2-THIENYLSULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common method involves the reaction of 4-tert-butylbenzyl chloride with piperazine to form 1-(4-tert-butylbenzyl)piperazine. This intermediate is then reacted with 2-thienylsulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(TERT-BUTYL)BENZYL]-4-(2-THIENYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperazine derivative.

    Substitution: The benzyl and thienyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienylsulfonyl group can yield sulfoxides or sulfones, while reduction can produce simpler piperazine derivatives.

Scientific Research Applications

1-[4-(TERT-BUTYL)BENZYL]-4-(2-THIENYLSULFONYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[4-(TERT-BUTYL)BENZYL]-4-(2-THIENYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The tert-butylbenzyl and thienylsulfonyl groups can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-tert-butylbenzyl)piperazine: Lacks the thienylsulfonyl group, resulting in different chemical properties and applications.

    4-(2-thienylsulfonyl)piperazine: Lacks the tert-butylbenzyl group, affecting its binding affinity and specificity.

    1-benzyl-4-(2-thienylsulfonyl)piperazine: Similar structure but with a benzyl group instead of a tert-butylbenzyl group.

Uniqueness

1-[4-(TERT-BUTYL)BENZYL]-4-(2-THIENYLSULFONYL)PIPERAZINE is unique due to the presence of both the tert-butylbenzyl and thienylsulfonyl groups. This combination imparts specific chemical properties, such as enhanced stability and binding affinity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S2/c1-19(2,3)17-8-6-16(7-9-17)15-20-10-12-21(13-11-20)25(22,23)18-5-4-14-24-18/h4-9,14H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBSPUITLTXXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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